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This guide provides a comprehensive technical overview of Imidazo[1,2-a]pyrazine-2-
carbaldehyde, a heterocyclic compound of significant interest to researchers in medicinal
chemistry and drug development. We will delve into its core physical and chemical properties,
spectral characteristics, reactivity, and its role as a versatile building block in the synthesis of
pharmacologically active molecules.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a fused bicyclic 5,6 heterocycle recognized as a "privileged
scaffold" in medicinal chemistry.[1] These structures are nitrogen-bridged heterocyclic
compounds that serve as structural analogs of purines, bestowing upon them a wide array of
biological activities. Derivatives of this scaffold have demonstrated potential as antibacterial,
anti-inflammatory, antiviral, and kinase-inhibiting agents.[2][3][4]

Imidazo[1,2-a]pyrazine-2-carbaldehyde (CAS No. 1017782-15-8) is a key derivative,
featuring a reactive aldehyde group at the 2-position. This functional group serves as a
versatile chemical handle for further molecular elaboration, making it an invaluable starting
material for constructing libraries of novel compounds for drug discovery programs.
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Caption: Chemical Structure of Imidazo[1,2-a]pyrazine-2-carbaldehyde.

Physicochemical and Computed Properties

The fundamental physical and chemical properties of a compound dictate its behavior in
biological and chemical systems, influencing everything from solubility and stability to reactivity
and formulation. The properties for Imidazo[1,2-a]pyrazine-2-carbaldehyde are summarized

below.
Property Value Source
CAS Number 1017782-15-8 [5][6]
Molecular Formula C7HsNsO [6][7]
Molecular Weight 147.14 g/mol [6]
Physical Form Yellow Solid [6]
Purity >95% [6]
Predicted Density 1.39 + 0.1 g/cm3
Predicted pKa 0.85+0.30
InChi Key YIJBCAVPRXDSHGZ- 6]

UHFFFAOYSA-N

Storage Conditions 0-5°C, under inert gas [6]

Expert Insight: The predicted low pKa value suggests that the imidazopyrazine ring system is
weakly basic. The nitrogen atoms' lone pairs are delocalized within the aromatic system,
reducing their availability for protonation. This has implications for its behavior in physiological
pH and for designing salt-formation strategies in drug development. The recommended storage
under inert gas and refrigeration indicates potential sensitivity to oxidation or degradation under
ambient conditions.

Spectral Characterization: A Validating System

Accurate structural confirmation is paramount. A combination of spectroscopic techniques
provides a self-validating system to confirm the identity and purity of Imidazo[1,2-a]pyrazine-
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2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of related imidazo[1,2-a]pyrazine structures, the following spectral
features are anticipated.[2]

e 1H NMR: The proton spectrum will be characterized by distinct signals in the aromatic region
(typically & 7.0-9.5 ppm). The aldehyde proton (-CHO) is expected to be the most deshielded
singlet, appearing far downfield (6 9.5-10.5 ppm) due to the electron-withdrawing nature of
the carbonyl group. The protons on the pyrazine and imidazole rings will appear as singlets
or doublets, with their specific chemical shifts influenced by the electronic environment of the
fused ring system.

e 13C NMR: The carbon spectrum will show a characteristic signal for the aldehyde carbonyl
carbon in the highly deshielded region (& 180-195 ppm). The remaining aromatic carbons of
the heterocyclic core will resonate between & 110-155 ppm.[2][8]

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups.

e A strong, sharp absorption band is expected in the region of 1680-1710 cm~1, which is
characteristic of the C=0 stretching vibration of an aromatic aldehyde.

e C=N stretching vibrations from the fused imidazole and pyrazine rings are expected to
appear in the 1500-1650 cm~1 region.

e C-H stretching vibrations for the aromatic protons will be observed above 3000 cm~1.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the most accurate confirmation of the
elemental composition.

o For the molecular formula C7HsNsO, the expected exact mass for the protonated molecule
[M+H]* is approximately 148.0505.[7] Observation of this ion with high mass accuracy
(typically <5 ppm error) provides definitive confirmation of the compound's identity.
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Spectroscopic Characterization Workflow

Imidazo[1,2-a]pyrazine-
2-carbaldehyde Sample

NMR Spectroscopy : [ _— .
[ (*H, 13C) j [FT IR Spectroscopa High-Resolution MS]

Click to download full resolution via product page

Caption: Workflow for structural validation of the target compound.

Chemical Reactivity and Synthetic Utility

The reactivity of Imidazo[1,2-a]pyrazine-2-carbaldehyde is dominated by the interplay
between the electron-deficient heterocyclic core and the versatile aldehyde functional group.

Reactivity of the Heterocyclic Core

The imidazo[1,2-a]pyrazine ring system is generally electron-deficient. Studies on the parent
scaffold show it undergoes electrophilic substitution, such as bromination, preferentially at the
C-3 position, which has the highest electron density within the imidazole moiety.[9]

Reactivity of the Aldehyde Group

The aldehyde at the C-2 position is the primary site for synthetic diversification. It can undergo
a wide range of classical aldehyde reactions, including:
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» Oxidation: Conversion to the corresponding carboxylic acid, Imidazo[1,2-a]pyrazine-2-

carboxylic acid.

e Reduction: Formation of the primary alcohol, (Imidazo[1,2-a]pyrazin-2-yl)methanol.

» Reductive Amination: A powerful method to introduce diverse amine functionalities, leading

to the synthesis of large libraries of secondary and tertiary amines for structure-activity

relationship (SAR) studies.

» Wittig Reaction and related olefination: To form carbon-carbon double bonds, extending the

molecular framework.

o Condensation Reactions: With active methylene compounds or other nucleophiles to form

more complex heterocyclic systems.

This synthetic versatility is a cornerstone of its value in drug discovery, allowing for systematic

modification of the scaffold to optimize biological activity and pharmacokinetic properties.[10]

Synthesis Protocol

The synthesis of imidazo[1,2-a]pyrazines typically involves the condensation of a 2-

aminopyrazine with an a-halocarbonyl compound.[2][11] The following represents a

generalized, authoritative protocol for the synthesis of the title compound.

Synthetic Pathway

2-Aminopyrazine

3-Bromo-2-oxopropanal

Condensation &

Cyclization

Imidazo[1,2-a]pyrazine-
2-carbaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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